5-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This compound, in particular, is of interest due to its potential pharmacological properties and its role in the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of the thiophene ring, bromination, and sulfonamide formation. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) or basic conditions for the condensation of thioglycolic acid derivatives with acetylenic esters .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamides to amines.
Substitution: Halogenated thiophenes can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine .
Scientific Research Applications
5-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Industrial Chemistry: They serve as corrosion inhibitors and are involved in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives often exhibit their effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-bromo-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)thiophene-2-sulfonamide include other thiophene derivatives such as:
- 5-bromo-2-thiophenecarboxaldehyde
- 5-bromo-N-(2-(thiophen-2-yl)ethyl)pyridine-2-amine
Uniqueness
What sets this compound apart is its unique combination of a brominated thiophene ring and a piperidine moiety, which may confer distinct pharmacological properties and potential therapeutic benefits .
Properties
IUPAC Name |
5-bromo-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2S3/c16-14-3-4-15(22-14)23(19,20)17-7-10-18-8-5-12(6-9-18)13-2-1-11-21-13/h1-4,11-12,17H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZQKOVSUIFGHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNS(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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